1-Acetyl-4-(4-tolyl)thiosemicarbazide

Description

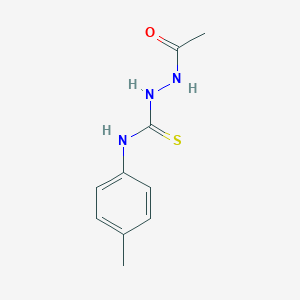

Structure

2D Structure

3D Structure

Properties

CAS No. |

152473-68-2 |

|---|---|

Molecular Formula |

C10H13N3OS |

Molecular Weight |

223.3 g/mol |

IUPAC Name |

1-acetamido-3-(4-methylphenyl)thiourea |

InChI |

InChI=1S/C10H13N3OS/c1-7-3-5-9(6-4-7)11-10(15)13-12-8(2)14/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |

InChI Key |

AYSWCAAZWCKZCI-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)C |

Isomeric SMILES |

CC1=CC=C(C=C1)N=C(NNC(=O)C)S |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)C |

Other CAS No. |

152473-68-2 |

Synonyms |

1-acetyl-4-(4-tolyl)thiosemicarbazide 1-acetyl-4-(para-tolyl)thiosemicarbazide 1-ATTSC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide from Acetylhydrazine: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a derivative of thiosemicarbazide with potential applications in medicinal chemistry and drug development. The primary synthetic route involves a nucleophilic addition reaction between acetylhydrazine and 4-tolyl isothiocyanate. This document details the experimental protocol, summarizes key quantitative data, and presents the structural characterization of the target compound, serving as a comprehensive resource for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Synthesis Pathway and Mechanism

The synthesis of this compound is a direct and efficient process based on the reaction between a hydrazide and an isothiocyanate.[1][2] In this specific synthesis, acetylhydrazine (acetic hydrazide) acts as the nucleophile. The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 4-tolyl isothiocyanate.[1] This reaction is typically a straightforward condensation process, often performed under reflux in a suitable solvent like ethanol, and is valued for its generally high yields and ease of execution.[1][3]

The overall reaction is as follows:

-

Acetylhydrazine + 4-tolyl isothiocyanate → this compound

dot

Caption: Reaction workflow for the synthesis of this compound.

Experimental Protocol

This section outlines a generalized experimental procedure for the synthesis of this compound based on common methods for preparing 1,4-disubstituted thiosemicarbazides.

2.1 Materials and Equipment

-

Reagents:

-

Acetylhydrazine (CH₃CONHNH₂)

-

4-Tolyl isothiocyanate (CH₃C₆H₄NCS)

-

Absolute Ethanol (or Methanol)

-

Concentrated Sulfuric Acid (for cyclization, if desired)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

-

2.2 Synthetic Procedure

-

In a round-bottom flask, dissolve an equimolar amount of acetylhydrazine (e.g., 0.01 mol) in a suitable volume of absolute ethanol (e.g., 20-30 mL).

-

To this solution, add an equimolar amount of 4-tolyl isothiocyanate (0.01 mol) dropwise while stirring.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring.[3]

-

Maintain the reflux for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3][4]

-

After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product is expected to form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol or methanol to remove any unreacted starting materials.[5]

-

Dry the collected solid product, preferably in a vacuum oven at 45-50°C.[3]

-

For further purification, the crude product can be recrystallized from ethanol.[4]

Quantitative Data and Characterization

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 152473-68-2 | [1] |

| Molecular Formula | C₁₀H₁₃N₃OS | |

| Molecular Weight | 223.3 g/mol | [1] |

| Typical Yield | 70-90% | [3][4][6] |

| Appearance | White to off-white solid | [5] |

| Melting Point | Not specified; typically 170-210°C for similar compounds |[4][5] |

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Acetyl CH₃ | ~ 2.30 | Singlet | [1] |

| Tolyl CH₃ | ~ 2.32 | Singlet | |

| Aromatic CH (Tolyl) | 7.06 - 7.84 | Multiplet (typically two doublets) | [1] |

| NH Protons | 9.5 - 11.0 | Broad Singlets |[1][7] |

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Acetyl CH₃ | Upfield region | |

| Tolyl CH₃ | ~ 21.0 | |

| Aromatic C (Tolyl) | 120 - 140 | [1] |

| C=O (Acetyl) | 165 - 178 | [1] |

| C=S (Thiocarbonyl) | 177 - 183 |[1] |

3.1 Further Characterization

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching vibrations (around 3100-3400 cm⁻¹), a strong C=O stretch from the acetyl group (around 1650-1680 cm⁻¹), and a C=S stretch (around 1200-1300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 223.3.

Alternative Synthetic Approaches

While conventional heating under reflux is a robust and widely used method, greener and more efficient synthetic techniques can be employed.

-

Microwave-Assisted Synthesis: This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purity by providing uniform and rapid heating.

Conclusion

The synthesis of this compound from acetylhydrazine and 4-tolyl isothiocyanate is a well-established and efficient chemical transformation. The procedure is straightforward, employing common laboratory techniques and reagents, and typically results in good to excellent yields. The structural identity and purity of the final compound are readily confirmed using standard spectroscopic methods such as NMR, FT-IR, and mass spectrometry. This guide provides the necessary foundational information for researchers to successfully synthesize and characterize this valuable chemical entity for further investigation in various scientific domains.

References

- 1. This compound | 152473-68-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Synthesis and Characterization of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiosemicarbazides are a versatile class of compounds that serve as crucial intermediates in the synthesis of various heterocyclic systems and exhibit a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a specific N-substituted derivative. The document details a robust synthetic protocol, comprehensive characterization data from spectroscopic analysis, and a discussion of its potential biological significance. The introduction of an acetyl group at the N-1 position may enhance metabolic stability, while the 4-tolyl substituent at the N-4 position can influence lipophilicity and interactions with biological targets.[3] All experimental procedures are described in detail, and quantitative data is presented in structured tables for clarity and comparative analysis. Visual workflows and diagrams are provided to illustrate key processes.

Introduction

Thiosemicarbazides (NH₂-NH-CSNH₂) and their derivatives are of significant interest in medicinal chemistry and organic synthesis.[2][4] Their structural framework, featuring both nitrogen and sulfur donor atoms, allows them to act as multidentate ligands in the formation of metal complexes and as precursors for bioactive heterocycles like triazoles and thiadiazoles.[3] The biological profile of thiosemicarbazides is extensive, with reported activities including antibacterial, antifungal, antiviral, antitubercular, and anticancer properties.[2][5]

This guide focuses specifically on This compound . This compound's structure combines the thiosemicarbazide backbone with an acetyl group and a para-tolyl group. These substitutions are not merely decorative; they are intended to modulate the molecule's physicochemical properties, such as stability, solubility, and its ability to interact with biological targets.[3] This document serves as a technical resource, providing detailed protocols for its synthesis and purification, alongside a thorough characterization using modern spectroscopic techniques.

Synthesis Protocol

The synthesis of this compound is typically achieved through a straightforward nucleophilic addition reaction. The process involves the condensation of acetic hydrazide (acetylhydrazine) with 4-tolyl isothiocyanate.[3] The hydrazide acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate.

Experimental Procedure

A general and efficient method for the synthesis is as follows:

-

Reagent Preparation : Dissolve an equimolar amount of acetic hydrazide (0.01 mol) in a suitable solvent such as absolute ethanol or methanol (50-60 mL) in a round-bottom flask.

-

Addition of Isothiocyanate : To this solution, add an equimolar amount of 4-tolyl isothiocyanate (0.01 mol) dropwise while stirring continuously at room temperature.

-

Reaction Condition : Fit the flask with a condenser and reflux the reaction mixture for a period of 3 to 5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

-

Product Isolation : Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

-

Purification : Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from ethanol to yield the final product as a white crystalline solid.[7]

-

Drying and Storage : Dry the purified product in a desiccator over anhydrous calcium chloride. Store in a cool, dry place away from light.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Physicochemical and Spectroscopic Characterization

The unambiguous structural confirmation of the synthesized compound relies on a combination of physicochemical measurements and spectroscopic analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃OS |

| Molecular Weight | 223.29 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Data not consistently reported; typically determined via DSC or open capillary method.[6][8] |

Spectroscopic Data

Spectroscopic analysis provides a molecular fingerprint, confirming the presence of key functional groups and the overall atomic connectivity.

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is used to identify the characteristic functional groups within the molecule.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~3300 - 3100 | ν(N-H) | Stretching vibrations of the N-H bonds in the thiosemicarbazide backbone. Multiple bands may be present.[7][9] |

| ~1680 - 1650 | ν(C=O) | Strong absorption band corresponding to the carbonyl stretching of the acetyl group.[7] |

| ~1600 - 1500 | δ(N-H) / ν(C=N) | Bending vibrations of N-H bonds and stretching of the C=N bond.[8] |

| ~1350 - 1250 | ν(C=S) | Stretching vibration of the thiocarbonyl (thione) group.[9] |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the precise proton and carbon environments within the molecule.[3]

Table 1: ¹H NMR Spectroscopic Data (Typical shifts in DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| NH Protons | ~10.5 - 9.5 | Broad Singlet (3H) | [3] |

| Aromatic Protons (Tolyl) | ~7.8 - 7.1 | Multiplet / AA'BB' System (4H) | [3] |

| Acetyl CH₃ | ~2.30 | Singlet (3H) | [3] |

| Tolyl CH₃ | ~2.34 | Singlet (3H) | [7] |

Table 2: ¹³C NMR Spectroscopic Data (Typical shifts in DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Thiocarbonyl (C=S) | ~183 - 177 | [3] |

| Carbonyl (C=O) | ~178 - 165 | [3] |

| Aromatic Carbons (Tolyl) | ~140 - 120 | [3] |

| Acetyl CH₃ | ~25 - 20 | [6] |

| Tolyl CH₃ | ~21 | [6] |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. While specific fragmentation data is not widely available, the molecular ion peak is the key identifier.[8]

| Technique | Result | Interpretation |

| Electron Impact (EI-MS) | m/z ≈ 223 | Corresponds to the molecular ion [M]⁺, confirming the molecular weight. |

Potential Biological Activity and Signaling Pathways

While extensive biological data for this compound itself is limited, the broader class of thiosemicarbazide and thiosemicarbazone derivatives is well-documented for significant bioactivity.[1][2] They have shown promise as antibacterial, antifungal, and antitubercular agents.[2][3] One of the proposed mechanisms for antimicrobial action involves the inhibition of key metabolic enzymes. For instance, some thiosemicarbazides are known inhibitors of tyrosinase, an enzyme crucial for melanin synthesis in fungi and other organisms.[10]

Logical Pathway for Enzyme Inhibition

The following diagram illustrates a generalized logical pathway for how a thiosemicarbazide derivative might act as an enzyme inhibitor, a common mechanism for this class of compounds.

Caption: Generalized pathway of competitive enzyme inhibition.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The synthetic route via condensation of acetic hydrazide and 4-tolyl isothiocyanate is efficient and straightforward. The structural integrity of the compound has been rigorously established through a suite of spectroscopic methods, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, with characteristic data compiled for reference. Based on the well-established biological profile of the thiosemicarbazide scaffold, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the development of novel antimicrobial agents. The provided protocols and data serve as a foundational resource for researchers in this field.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 152473-68-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Speculative Exploration of 1-Acetyl-4-(4-tolyl)thiosemicarbazide's Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Acetyl-4-(4-tolyl)thiosemicarbazide is a synthetic compound belonging to the thiosemicarbazide class, a group of molecules renowned for their diverse and potent biological activities. While direct and extensive research on the specific mechanism of action of this compound is not extensively documented in publicly available literature, this technical guide aims to provide a comprehensive speculative analysis based on the well-established pharmacological profiles of structurally related thiosemicarbazide and thiosemicarbazone derivatives. By examining the key structural motifs of the title compound—the acetyl group, the tolyl moiety, and the thiosemicarbazide core—we can infer potential biological targets and signaling pathways. This paper will delve into a reasoned speculation of its mechanism of action, supported by data from analogous compounds, and propose experimental workflows for its further investigation.

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, have long been a focal point of medicinal chemistry research due to their broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, and analgesic activities.[1][2][3] The biological activity of these compounds is intrinsically linked to their ability to chelate metal ions, interact with various enzymes, and induce cellular stress responses. The title compound, this compound, possesses a unique combination of functional groups that may confer a distinct pharmacological profile. The N-acetyl group could enhance metabolic stability and modulate bioavailability, while the 4-tolyl (p-methylphenyl) group can influence lipophilicity and target binding affinity.[4] This guide will dissect the potential contributions of each structural component to the overall mechanism of action.

Speculated Mechanisms of Action

Based on the known activities of analogous compounds, the mechanism of action of this compound can be speculated to involve one or more of the following pathways:

Enzyme Inhibition

A primary speculated mechanism of action for many thiosemicarbazide derivatives is the inhibition of key enzymes involved in cellular processes.

-

Thioredoxin Reductase (TrxR) Inhibition: Gold(III) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones have been shown to inhibit thioredoxin reductase.[5] TrxR is a crucial enzyme in maintaining the cellular redox balance. Its inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequently apoptosis. The sulfur atom in the thiosemicarbazide backbone is a likely candidate for interaction with the active site of TrxR.

-

Cholinesterase Inhibition: Certain para-substituted thiosemicarbazones have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.[6] The tolyl group in this compound could potentially interact with the active site of these enzymes.

Disruption of Metal Homeostasis and DNA Interaction

-

Metal Chelation and Iron Depletion: Thiosemicarbazones are known to be potent metal chelators, particularly of iron.[3] This chelation can disrupt normal metabolic processes that are iron-dependent, such as DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3]

-

Direct DNA Binding: Platinum(II,IV) complexes of N(4)-tolyl-2-acetylpyridine thiosemicarbazones have been suggested to exert their cytotoxic effects through direct binding to DNA.[5] While the title compound is not a metal complex, the thiosemicarbazide moiety itself could potentially interact with DNA through hydrogen bonding or intercalation, leading to disruption of DNA replication and transcription.

Induction of Apoptosis

The culmination of the aforementioned mechanisms—enzyme inhibition, oxidative stress, and DNA damage—is often the induction of programmed cell death, or apoptosis. Cells treated with related thiosemicarbazone compounds have exhibited morphological changes characteristic of apoptosis, such as cell shrinkage and bleb formation.[5]

Quantitative Data from Analogous Compounds

| Compound/Derivative Class | Target/Activity | Measurement | Value | Reference |

| N(4)-tolyl-2-acetylpyridine thiosemicarbazone Gold(III) complexes | Human Malignant Glioma Cells (U-87, T-98) | Cytotoxicity | More active than cisplatin and auranofin | [5] |

| Di-pyridyl-thiosemicarbazone (DpT) antibody conjugates | MCF-7 breast cancer cells | IC50 | 25.7 ± 5.5 nM | [7] |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | S. epidermidis, M. luteus, B. cereus | MBC | 15.63 µg/mL | [8] |

| para-Substituted Thiosemicarbazones | Acetylcholinesterase (AChE) | IC50 | 110.19 ± 2.32 to 160.04 ± 0.02 μM | [6] |

| para-Substituted Thiosemicarbazones | Butyrylcholinesterase (BChE) | IC50 | 145.11 ± 1.03 to 190.21 ± 0.13 μM | [6] |

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the speculated mechanisms of action for this compound, a systematic experimental approach is necessary.

Synthesis and Characterization

The synthesis of this compound can be achieved via the condensation reaction of acetylhydrazine with 4-tolyl isothiocyanate.[4] Structural confirmation should be performed using standard analytical techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[1]

In Vitro Biological Evaluation

-

Antiproliferative Assays: The cytotoxicity of the compound should be evaluated against a panel of cancer cell lines using assays such as MTT or SRB to determine IC50 values.

-

Enzyme Inhibition Assays: Direct enzymatic assays should be conducted to quantify the inhibitory effect on purified enzymes like thioredoxin reductase, acetylcholinesterase, and butyrylcholinesterase.

-

Apoptosis Assays: Flow cytometry analysis using Annexin V/Propidium Iodide staining can be employed to quantify the induction of apoptosis. Morphological changes can be observed using fluorescence microscopy.

-

Cellular ROS Measurement: The generation of intracellular reactive oxygen species can be measured using fluorescent probes like DCFDA.

-

DNA Interaction Studies: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to investigate the binding of the compound to DNA.

Visualizing the Speculated Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the speculated signaling pathways and a proposed experimental workflow.

Figure 1: Speculated signaling pathways for this compound.

Figure 2: Proposed experimental workflow for mechanism of action elucidation.

Conclusion

While the precise molecular mechanism of this compound remains to be definitively elucidated, this technical guide provides a robust, evidence-based speculative framework. Drawing parallels from the broader class of thiosemicarbazides and thiosemicarbazones, we propose that its biological activity likely stems from a multi-targeted approach involving enzyme inhibition, disruption of metal homeostasis, and induction of apoptosis. The presence of the N-acetyl and 4-tolyl groups may fine-tune its potency, selectivity, and pharmacokinetic profile. The proposed experimental workflows offer a clear path for future research to unravel the intricate details of its mechanism of action, paving the way for potential therapeutic applications. Further investigation into this and similar compounds is warranted to fully explore their pharmacological potential.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 152473-68-2 | Benchchem [benchchem.com]

- 5. N(4)-tolyl-2-acetylpyridine thiosemicarbazones and their platinum(II,IV) and gold(III) complexes: cytotoxicity against human glioma cells and studies on the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Acetylated Thiosemicarbazides

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of acetylated thiosemicarbazides and their derivatives, a class of compounds demonstrating significant promise across various therapeutic areas. This guide summarizes their biological activities, presents key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction: The Versatility of the Thiosemicarbazide Scaffold

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. Their derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, have garnered substantial interest in medicinal chemistry.[1][2] The introduction of an acetyl group can modulate the physicochemical properties of these molecules, potentially enhancing their bioavailability and therapeutic efficacy.[3] These compounds are recognized for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties, which are often attributed to their ability to chelate metal ions and interact with various biological targets.[2][4]

Therapeutic Applications and Biological Activities

Acetylated thiosemicarbazides and their broader class of derivatives have been investigated for several key therapeutic applications.

Antimicrobial Activity

Thiosemicarbazide derivatives exhibit potent antibacterial and antifungal properties.[2][3] Their mechanism of action is thought to involve the disruption of DNA replication through the inhibition of enzymes like DNA gyrase and topoisomerase IV.[2]

2.1.1 Antibacterial Activity

Numerous studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.[3][5] For instance, certain thiosemicarbazones have shown significant inhibitory effects against Staphylococcus epidermidis, Bacillus subtilis, and Escherichia coli.[5] The presence of halogen groups on the aromatic rings of these molecules appears to enhance their antibacterial potency.[5]

2.1.2 Antifungal Activity

These compounds have also displayed promising activity against various fungal strains, including Candida albicans and Aspergillus niger.[5][6] The antifungal mechanism may involve the disruption of fungal cell membrane function and inhibition of protein synthesis.[1]

Anticancer Activity

The anticancer potential of thiosemicarbazides and thiosemicarbazones is a significant area of research.[1][7][8] Their antitumor activity is often linked to their ability to induce apoptosis (programmed cell death) and inhibit enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase and topoisomerase.[1][8] Studies have shown efficacy against various cancer cell lines, including lung cancer (A549) and cervical cancer (HeLa).[1] The generation of reactive oxygen species (ROS) through the formation of redox-active metal complexes is another proposed mechanism for their anticancer effects.[7]

Anticonvulsant Activity

Several novel thiosemicarbazone derivatives have been synthesized and evaluated for their anticonvulsant properties.[9][10][11] These compounds have shown significant activity in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests.[9][10] The structural features of these molecules can be modified to optimize their anticonvulsant efficacy and reduce neurotoxicity.[10]

Other Biological Activities

Beyond the primary applications, thiosemicarbazide derivatives have also been noted for their antioxidant and anti-inflammatory activities.[1][12] Their antioxidant properties are associated with their ability to scavenge free radicals.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of acetylated thiosemicarbazide derivatives.

Table 1: Antimicrobial Activity of Thiosemicarbazone Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 4k | S. epidermidis | 0.156 | [5] |

| 4l | B. subtilis | 0.156 | [5] |

| 4m | E. coli | 0.313 | [5] |

| 4n | F. oxysporum | 0.156 | [5] |

| 3a | Staphylococcus spp. | 1.95 | [3] |

| 3e | B. cereus | 7.81 | [3] |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer and Antioxidant Activity of Thiosemicarbazone Derivatives

| Compound/Derivative Class | Activity | IC50 Value | Cell Line/Assay | Reference |

| Dp44mT-Antibody Conjugate (ortho) | Antiproliferative | 25.7 ± 5.5 nM | MCF-7 | [13] |

| Dp44mT-Antibody Conjugate (para) | Antiproliferative | 103.5 ± 2.0 nM | MCF-7 | [13] |

| 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives | α-amylase inhibition | 4.95 ± 0.44 to 69.71 ± 0.05 µM | - | [12] |

| 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives | Iron chelating | 22.43 ± 2.09 to 61.21 ± 2.83 µM | - | [12] |

| 4-benzylidene-1-(2-(2,4-dichlorophenyl)acetyl) thiosemicarbazide derivatives | Hydroxyl radical scavenging | 28.30 ± 1.17 to 64.66 ± 2.43 µM | - | [12] |

| AB2 | Anticancer | 108.14 µM | LNCaP | [14] |

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of acetylated thiosemicarbazides and their derivatives, based on published literature.

General Synthesis of Thiosemicarbazones

Thiosemicarbazones are typically synthesized through a condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[6][15]

Materials:

-

Substituted thiosemicarbazide (1.0 mmol)

-

Aldehyde or ketone derivative (1.0 mmol)

-

Methanol (30 mL)

-

Glacial acetic acid (catalytic amount)

-

Round bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the substituted thiosemicarbazide in methanol in a round bottom flask with magnetic stirring.

-

Add a solution of the corresponding aldehyde or ketone derivative to the flask at room temperature.[15]

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.[12]

-

Stir the mixture for a specified period, which can range from a few hours to 24 hours, depending on the specific reactants.[15] The reaction can also be facilitated by microwave-assisted heating.[5]

-

Monitor the reaction for the formation of a precipitate.

-

Once the reaction is complete, filter the precipitate, wash it with cold methanol (20 mL), and dry it at room temperature.[15]

-

The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[12][15]

In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antibacterial activity of the synthesized compounds.[5]

Materials:

-

Synthesized compounds

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Nutrient agar plates

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile cork borer

Procedure:

-

Prepare a uniform bacterial lawn by spreading a standardized inoculum of the test organism on the surface of a nutrient agar plate.

-

Create wells of a specific diameter in the agar plate using a sterile cork borer.

-

Prepare solutions of the synthesized compounds and the standard antibiotic at a known concentration in DMSO.

-

Add a defined volume of each compound solution and the standard antibiotic solution into separate wells. A well with DMSO alone serves as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxicity of potential anticancer compounds.[1]

Materials:

-

Cancer cell line (e.g., A549)

-

Synthesized compounds

-

96-well microtiter plates

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of acetylated thiosemicarbazides.

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Harnessing the antibacterial activity of new thiosemicarbazone and their corresponding acetylthiazole compounds [journals.ekb.eg]

- 7. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticonvulsant activity of new acylthiosemicarbazides and thiazolidones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticonvulsant evaluation of some novel (thio)semicarbazone derivatives of arylalkylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of some new thiosemicarbazone and 4-thiazolidone derivatives bearing an isatin moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl)acetyl) thiosemicarbazide derivatives: An integrated experimental and theoretical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

1-Acetyl-4-(4-tolyl)thiosemicarbazide CAS number and molecular weight

This technical guide provides a comprehensive overview of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and potential biological activities.

Core Compound Information

This compound is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities. The structure features an acetyl group at the N-1 position and a 4-tolyl (p-methylphenyl) group at the N-4 position of the thiosemicarbazide backbone.

| Property | Value | Reference |

| CAS Number | 152473-68-2 | [1] |

| Molecular Formula | C₁₀H₁₃N₃OS | |

| Molecular Weight | 223.3 g/mol | [1] |

| InChI Key | AYSWCAAZWCKZCI-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the nucleophilic addition of acetic hydrazide to 4-tolyl isothiocyanate.[1] This reaction is a common and efficient method for the preparation of 1,4-disubstituted thiosemicarbazides.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for synthesizing similar thiosemicarbazide derivatives.

Materials:

-

Acetic hydrazide

-

4-Tolyl isothiocyanate

-

Anhydrous methanol or ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of acetic hydrazide in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add an equimolar amount of 4-tolyl isothiocyanate dropwise while stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The solid product is expected to precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold solvent (the same solvent used for the reaction).

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

-

Dry the purified crystals under vacuum.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: Expected signals would include those for the acetyl methyl protons, the tolyl methyl protons, the aromatic protons of the tolyl group, and the NH protons of the thiosemicarbazide backbone. The methyl protons of the acetyl group are anticipated to appear as a sharp singlet.

-

¹³C NMR Spectroscopy: Characteristic signals for the carbonyl carbon of the acetyl group, the thiocarbonyl carbon (C=S), and the carbons of the tolyl group are expected.

-

FT-IR Spectroscopy: Key vibrational bands would be observed for N-H, C=O, and C=S stretching.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S).

Potential Biological Activities

While specific biological data for this compound is limited in publicly available literature, the thiosemicarbazide scaffold is a well-established pharmacophore with a broad spectrum of activities, including anticancer, antibacterial, antifungal, and antiviral properties. The biological activity of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.

The following table summarizes the reported biological activities of structurally related thiosemicarbazide derivatives to provide context for the potential of this compound.

| Compound/Derivative Class | Biological Activity | Cell Line/Organism | Reported IC₅₀/MIC | Reference |

| N(4)-tolyl-2-acetylpyridine thiosemicarbazones | Anticancer | U-87 and T-98 human glioma cells | Not specified, but some complexes were more active than cisplatin | [2] |

| 1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazides | Anticancer | LNCaP (prostate cancer) | IC₅₀ = 108.14 μM for the most active compound | |

| Trifluoromethylphenyl-substituted thiosemicarbazides | Antibacterial | Gram-positive bacteria | MIC values in the range of 3.9–250 µg/mL | |

| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Anticancer | MCF-7 (breast cancer) | IC₅₀ = 8–15 μM | [1] |

| 1-(Pyridinecarbonyl)-4-substituted thiosemicarbazides | Anticancer | HepG2 (liver cancer) | IC₅₀ = 20–50 μM | [1] |

Experimental Workflows and Signaling Pathways

To facilitate further research and development of thiosemicarbazide derivatives, a general workflow for their synthesis and biological screening is presented below.

Caption: General workflow from synthesis to biological evaluation.

Potential Mechanism of Action: Inhibition of Ribonucleotide Reductase

While the specific molecular targets of this compound are not yet elucidated, a primary mechanism of action for many biologically active thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By chelating the iron or other metal cofactors in the active site of RNR, thiosemicarbazones can effectively inhibit its function, leading to the depletion of the deoxyribonucleotide pool and subsequent cell cycle arrest and apoptosis in cancer cells.

Caption: Potential mechanism via Ribonucleotide Reductase inhibition.

References

Spectroscopic and Synthetic Profile of 1-Acetyl-4-(4-tolyl)thiosemicarbazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Acetyl-4-(4-tolyl)thiosemicarbazide. Thiosemicarbazides are a class of compounds recognized for their diverse biological activities, making them valuable scaffolds in medicinal chemistry and drug development. This document outlines the characteristic spectroscopic data (NMR and IR), a detailed experimental protocol for its synthesis, and a visual representation of the synthetic and analytical workflow.

Spectroscopic Data

The structural elucidation of this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the expected quantitative data for this compound based on characteristic values for structurally related thiosemicarbazides.

Table 1: ¹H NMR Spectroscopic Data (Typical Values)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (Thioamide) | 9.5 - 10.5 | Broad Singlet | - |

| NH (Amide) | 10.0 - 11.0 | Broad Singlet | - |

| Aromatic CH (ortho to NH) | 7.2 - 7.4 | Doublet | ~ 8.0 |

| Aromatic CH (meta to NH) | 7.0 - 7.2 | Doublet | ~ 8.0 |

| Acetyl CH₃ | ~ 2.3 | Singlet | - |

| Tolyl CH₃ | ~ 2.3 | Singlet | - |

Note: Chemical shifts are referenced to TMS in DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data (Typical Values)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S (Thiocarbonyl) | 177 - 183 |

| C=O (Carbonyl) | 165 - 178 |

| Aromatic C (C-NH) | 135 - 140 |

| Aromatic C (C-CH₃) | 130 - 135 |

| Aromatic CH | 125 - 130 |

| Aromatic CH | 120 - 125 |

| Acetyl CH₃ | 20 - 25 |

| Tolyl CH₃ | 20 - 25 |

Note: Chemical shifts are referenced to TMS in DMSO-d₆.

Table 3: IR Spectroscopic Data (Typical Values)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| N-H Stretching (Amide & Thioamide) | 3100 - 3400 | Medium - Strong |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretching (Amide I) | ~ 1680 | Strong |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |

| N-H Bending (Amide II) | 1500 - 1550 | Medium |

| C-N Stretching | 1200 - 1350 | Medium |

| C=S Stretching | 1000 - 1250 | Medium - Strong |

Experimental Protocols

The synthesis of this compound is typically achieved through the condensation reaction of acetic hydrazide with 4-tolyl isothiocyanate.

Synthesis of this compound

Materials:

-

Acetic hydrazide

-

4-Tolyl isothiocyanate

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetic hydrazide (1 equivalent) in absolute ethanol.

-

To this solution, add 4-tolyl isothiocyanate (1 equivalent).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample is prepared as a KBr pellet.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mandatory Visualizations

The following diagrams illustrate the synthetic and analytical workflow for this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for structural characterization.

Lipophilicity and metabolic stability of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

An In-Depth Technical Guide to the Lipophilicity and Metabolic Stability of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, focusing on its lipophilicity and metabolic stability. These parameters are critical in early-stage drug discovery and development, significantly influencing a compound's pharmacokinetic and pharmacodynamic profile. This document outlines the theoretical considerations for this specific molecule, presents standardized experimental protocols for determining these properties, and provides templates for data presentation.

Introduction to this compound

This compound is an N-substituted thiosemicarbazide derivative. This class of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological potential, including anticancer, antibacterial, and antifungal activities. The structural features of this particular molecule—an acetyl group at the N-1 position and a 4-tolyl (para-methylphenyl) group at the N-4 position—are expected to modulate its physicochemical properties.[1] The acetyl group may influence the compound's metabolic stability, while the 4-tolyl substituent is likely to affect its lipophilicity and interactions with biological targets.[1]

Lipophilicity

Lipophilicity is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[2][3] It is typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).[4][5]

Theoretical Considerations

The lipophilicity of this compound is influenced by its constituent functional groups:

-

Thiosemicarbazide Core: The thiourea and hydrazine moieties contribute to the polarity of the molecule.

-

4-Tolyl Group: The aromatic ring and the methyl group are hydrophobic and are expected to increase the compound's lipophilicity.

-

Acetyl Group: The acetyl group can have a variable effect. While it contains a polar carbonyl group, its overall contribution can sometimes increase lipophilicity depending on the molecular context.

Quantitative Data Presentation

While specific experimental data for this compound is not publicly available, the following table serves as a template for presenting such data once determined.

| Parameter | Value | Method |

| LogP | Data Not Available | Shake-Flask Method |

| LogD (pH 7.4) | Data Not Available | Shake-Flask Method |

| Chromatographic Hydrophobicity Index (log kw) | Data Not Available | RP-HPLC |

Experimental Protocol: Determination of LogP by Shake-Flask Method

The shake-flask method is the gold standard for the experimental determination of LogP.[4][6]

Objective: To determine the n-octanol/water partition coefficient (P) of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Purified Water (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in n-octanol.

-

Pre-saturate the n-octanol and water by mixing them vigorously for 24 hours, followed by separation.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a vial.

-

Add an equal volume of the pre-saturated water.

-

Cap the vial tightly and shake it for a predetermined time (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials to achieve a clear separation of the n-octanol and aqueous phases.

-

-

Quantification:

-

Carefully sample an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

-

Experimental Protocol: Determination of Lipophilicity by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput method for estimating lipophilicity.[2][4][6]

Objective: To determine the chromatographic hydrophobicity index (log kw) of this compound, which correlates with LogP.

Materials:

-

This compound

-

HPLC system with a C18 column

-

Methanol or acetonitrile (organic modifier)

-

Water

-

A set of calibration standards with known LogP values

Procedure:

-

Chromatographic Conditions:

-

Use a C18 column as the stationary phase.

-

The mobile phase consists of varying ratios of an organic modifier (e.g., methanol) and water.

-

-

Analysis:

-

Inject the test compound and a series of calibrants onto the HPLC column under different isocratic mobile phase compositions (e.g., 50%, 60%, 70% methanol).

-

Determine the retention time (t_R) for each compound at each mobile phase composition.

-

Calculate the retention factor (k) for each compound.

-

-

Calculation:

-

For each compound, plot log k versus the percentage of the organic modifier in the mobile phase.

-

Extrapolate the linear regression to 100% water to determine the log kw.

-

A calibration curve is generated by plotting the known LogP values of the standards against their determined log kw values. The LogP of the test compound can then be interpolated from this curve.

-

Metabolic Stability

Metabolic stability provides an indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, which is a key determinant of its in vivo half-life and clearance.[7]

Theoretical Considerations

The metabolic stability of this compound is likely to be influenced by:

-

Aromatic Ring: The tolyl group is a potential site for cytochrome P450 (CYP)-mediated oxidation, such as hydroxylation of the aromatic ring or the methyl group.

-

Thiourea Moiety: This group can undergo oxidative desulfurization.

-

Acetyl Group: The amide bond of the acetyl group could be susceptible to hydrolysis by amidases.

Quantitative Data Presentation

The following table is a template for presenting metabolic stability data.

| Parameter | Value | Test System |

| In Vitro Half-life (t½) | Data Not Available | Human Liver Microsomes |

| Intrinsic Clearance (CLint) | Data Not Available | Human Liver Microsomes |

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes, which contain a high concentration of phase I drug-metabolizing enzymes like CYPs.[8][9]

Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes

-

Phosphate buffer (pH 7.4)

-

NADPH (cofactor)

-

Positive control compounds (e.g., dextromethorphan, midazolam)[8]

-

Acetonitrile (for reaction termination)

-

Incubator/water bath at 37°C

-

LC-MS/MS for quantification

Procedure:

-

Incubation Preparation:

-

Prepare a solution of the test compound in the phosphate buffer.

-

In a microcentrifuge tube, combine the buffer, liver microsomes, and the test compound solution.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to cold acetonitrile, which also precipitates the proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Quantification:

-

Analyze the amount of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as 0.693 / k.

-

The intrinsic clearance (CLint) is calculated based on the half-life, the volume of the incubation, and the microsomal protein concentration.

-

Visualizations

Experimental Workflow Diagrams

References

- 1. This compound | 152473-68-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Lipophilicity - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. mercell.com [mercell.com]

- 9. mttlab.eu [mttlab.eu]

The Chemistry and Derivative Landscape of Thiosemicarbazide: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and applications of thiosemicarbazide and its derivatives in medicinal chemistry and drug development.

Thiosemicarbazide, a versatile molecule incorporating a reactive sulfur atom and a hydrazine moiety, serves as a crucial building block in the synthesis of a diverse array of heterocyclic compounds. Its derivatives, particularly thiosemicarbazones, have garnered significant attention from the scientific community due to their wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. This technical guide provides a comprehensive overview of the core chemistry of thiosemicarbazide, detailed experimental protocols for the synthesis of its derivatives, and an examination of their mechanisms of action.

Core Chemistry of Thiosemicarbazide

Thiosemicarbazide (NH₂-NH-CS-NH₂) is a polar molecule that can exist in tautomeric thione and thiol forms. Its chemical reactivity is centered around the nucleophilic amino and hydrazino groups, as well as the thione group, which can participate in various condensation and cyclization reactions.

Synthesis of Thiosemicarbazide Derivatives

The synthesis of thiosemicarbazide derivatives can be broadly categorized into several key reaction types.

1.1.1. Formation of Thiosemicarbazones: The most common and straightforward method for synthesizing thiosemicarbazone derivatives is the condensation reaction between a thiosemicarbazide and an appropriate aldehyde or ketone.[1][2] This reaction is typically carried out in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid.[2]

1.1.2. Reactions with Isothiocyanates: Thiosemicarbazide and its substituted analogs can react with aryl or alkyl isothiocyanates to yield 1,4-disubstituted thiosemicarbazides.[3]

1.1.3. Cyclization Reactions: Thiosemicarbazide derivatives are excellent precursors for the synthesis of various five- and six-membered heterocyclic rings, such as thiazoles, triazoles, and thiadiazoles, through intramolecular cyclization or reactions with bifunctional reagents.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative thiosemicarbazide derivatives.

General Procedure for the Synthesis of Thiosemicarbazones

A solution of the desired aldehyde or ketone (1.0 mmol) in ethanol (10 mL) is added to a solution of thiosemicarbazide (1.0 mmol) in hot ethanol (10 mL). A few drops of a catalyst, such as glacial acetic acid, can be added to the reaction mixture. The mixture is then refluxed for a specified period (typically 2-3 hours) and the progress of the reaction is monitored by thin-layer chromatography (TLC).[4] Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides

To a solution of 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide (1 mmol) in a suitable solvent, an equimolar amount of the appropriate aromatic isothiocyanate is added. The reaction mixture is refluxed for 3-4 hours. The resulting precipitate is then cooled, filtered under vacuum, and purified by recrystallization from methyl alcohol.[5]

Data Presentation

The following tables summarize key quantitative data for a selection of thiosemicarbazide derivatives.

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹) ν(C=N) | ¹H NMR (δ, ppm) N=CH | Ref |

| (E)-1-(3-fluorobenzylidene)thiosemicarbazide | C₈H₈FN₃S | 30 | 185-186 (dec.) | 1602 | 8.01 (s, 1H) | [2] |

| 1-(5′-Nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-phenyl-thiosemicarbazide | C₁₆H₁₄N₆O₅S₂ | 79 | 240–242 | 1612 | - | [5] |

| 1-(5′-Nitrobenzimidazol-2′-yl-sulphonyl-acetyl)-4-(p-methoxyphenyl)-thiosemicarbazide | C₁₇H₁₆N₆O₆S₂ | 88 | 249–251 | 1623 | - | [5] |

| 3-Methoxybenzaldehyde thiosemicarbazone | C₉H₁₁N₃OS | - | - | - | - | [6] |

| N-(2-chlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide | C₁₃H₁₁ClN₄S | - | - | - | - | [4] |

Biological Activity Data

| Compound | Target Organism/Cell Line | Activity | IC₅₀ (µM) | MIC (µg/mL) | Ref |

| (E)-1-(4-chlorobenzylidene)thiosemicarbazide | Mycobacterium bovis | Antitubercular | - | 0.39 | [2] |

| Compound 3a (a thiosemicarbazide derivative) | Staphylococcus aureus ATCC 25923 | Antibacterial | - | 1.95 | [7] |

| Compound 3e (a thiosemicarbazide derivative) | Bacillus cereus ATCC 10876 | Antibacterial | - | 7.81 | [7] |

| Thiosemicarbazone derivative 3b | C6 glioma cells | Anticancer | 10.59 µg/mL | - | [8] |

| Thiosemicarbazone derivative 3g | MCF7 breast cancer cells | Anticancer | 9.08 µg/mL | - | [8] |

Mechanisms of Action and Signaling Pathways

The biological activities of thiosemicarbazide derivatives are attributed to various mechanisms of action, which often involve complex signaling pathways.

Anticancer Activity: Targeting the Mitochondrial Pathway

Thiosemicarbazone metal complexes have been shown to exert their anticancer effects by targeting the mitochondria. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and triggers apoptosis.[9]

Caption: Anticancer mechanism of thiosemicarbazone metal complexes.

Antibacterial Activity: Inhibition of DNA Replication

The antibacterial action of certain thiosemicarbazide derivatives is attributed to their ability to inhibit key enzymes involved in bacterial DNA replication, namely DNA gyrase and topoisomerase IV. This inhibition disrupts the normal process of DNA synthesis, ultimately leading to bacterial cell death.[4]

Caption: Antibacterial workflow of thiosemicarbazide derivatives.

Conclusion

Thiosemicarbazide and its derivatives represent a rich and expanding area of chemical research with significant implications for drug discovery and development. The synthetic versatility of the thiosemicarbazide core allows for the creation of large and diverse chemical libraries for biological screening. The potent and varied biological activities of these compounds, coupled with an increasing understanding of their mechanisms of action, position them as promising candidates for the development of novel therapeutic agents to combat a range of diseases. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 1-Acetyl-4-(4-tolyl)thiosemicarbazide, a thiosemicarbazide derivative of interest in medicinal chemistry and drug discovery. The protocol is based on established synthetic methodologies for this class of compounds.

Introduction

This compound is a disubstituted thiosemicarbazide featuring an acetyl group at the N-1 position and a p-tolyl group at the N-4 position. Thiosemicarbazides are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities. The synthesis of this compound is typically achieved through the nucleophilic addition of acetic hydrazide to p-tolyl isothiocyanate.[1]

Reaction Scheme

The synthesis proceeds via the following reaction:

Acetic Hydrazide + p-Tolyl Isothiocyanate → this compound

Experimental Protocol

Materials:

-

Acetic hydrazide (CH₃CONHNH₂)

-

p-Tolyl isothiocyanate (CH₃C₆H₄NCS)

-

Absolute Ethanol (EtOH) or Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetic hydrazide (1.0 equivalent) in a minimal amount of absolute ethanol (or methanol).

-

Addition of Isothiocyanate: To the stirring solution of acetic hydrazide, add a solution of p-tolyl isothiocyanate (1.0 equivalent) in absolute ethanol (or methanol) dropwise at room temperature.

-

Reaction: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol or 65 °C for methanol).

-

Reaction Monitoring: Maintain the reflux with continuous stirring for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of this compound should form. If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

-

Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₃OS | [1] |

| Molecular Weight | 223.30 g/mol | [1] |

| Appearance | White to off-white solid | General observation |

| Yield | High (expected) | [1] |

| Melting Point | Not explicitly found in searches | |

| ¹H NMR (DMSO-d₆, δ ppm) | ~2.1 (s, 3H, COCH₃), ~2.3 (s, 3H, Ar-CH₃), ~7.1-7.3 (m, 4H, Ar-H), ~8.5 (br s, 1H, NH), ~9.5 (br s, 1H, NH), ~10.0 (br s, 1H, NH) | Predicted values based on similar structures. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~21.0 (Ar-CH₃), ~24.0 (COCH₃), ~125.0 (Ar-CH), ~129.0 (Ar-CH), ~135.0 (Ar-C), ~137.0 (Ar-C), ~169.0 (C=O), ~182.0 (C=S) | Predicted values based on similar structures. |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Isothiocyanates are lachrymators and should be handled with care.

-

Avoid inhalation of solvent vapors.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Thiosemicarbazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds with significant interest in medicinal chemistry and materials science. Their broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties, stems from their ability to chelate metal ions and interact with biological targets.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectral analysis of thiosemicarbazide derivatives.

Data Presentation: NMR Spectral Data of Representative Thiosemicarbazide Derivatives

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly dependent on the molecular structure and the solvent used. Below are tables summarizing typical NMR data for various thiosemicarbazide derivatives, compiled from peer-reviewed literature. These tables serve as a reference for researchers working with similar compounds.

Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm) of Selected Thiosemicarbazone Ligands in DMSO-d₆

| Compound/Proton Assignment | δ (ppm) | Multiplicity | Reference |

| 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | [2] | ||

| -NH (Thioamide) | 11.69 | s | [2] |

| -NH (Hydrazone) | 9.74 | s | [2] |

| -OH (Phenolic) | 9.31 | s | [2] |

| -CH (Azomethine) | 8.01 | s | [2] |

| Ar-H | 7.58 | d | [2] |

| Ar-H | 7.54 | d | [2] |

| Ar-H | 7.47 | d | [2] |

| Ar-H | 7.31 | d | [2] |

| -OCH₃ | 3.91 | s | [2] |

| 2,3,4-trihydroxybenzaldehyde-4-phenylthiosemicarbazone (THBPTSC) | [1] | ||

| -NH | 12.08 - 11.40 | s | [4] |

| -NH | 9.92 - 8.51 | s | [4] |

| Acetophenone thiosemicarbazone (HAT) | [4] | ||

| -NH₂ | 10.30, 10.07 | s | [4] |

| -NH | 8.09, 8.03 | s | [4] |

| Salicylaldehyde thiosemicarbazone (H₂ST) | [4] | ||

| -OH | 10.17 | s | [4] |

| -NH₂ | 10.07 | s | [4] |

| Anthracene-based Thiosemicarbazone (MA) | [5] | ||

| -N₂-H | 11.40 | s | [5] |

| C₁₀-H | 9.45 | s | [5] |

| H-C₆= | 8.66 | s | [5] |

| Ar-H | 8.10, 7.60 | t, m | [5] |

| Morpholine-H | 3.98, 3.68 | t | [5] |

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm) of Selected Thiosemicarbazone Ligands in DMSO-d₆

| Compound/Carbon Assignment | δ (ppm) | Reference |

| General Thiosemicarbazones | ||

| C=S (Thione) | 176.21 - 181.2 | [5][6] |

| C=N (Azomethine) | 125.29 - 147.73 | [6] |

| Anthracene-based Thiosemicarbazone (MA) | ||

| C=S | 181.2 | [5] |

| C=N | 144.6 | [5] |

| Aromatic Carbons | 126.0 - 131.5 | [5] |

| Morpholine Carbons (N-CH₂) | 50.1 | [5] |

| Morpholine Carbons (O-CH₂) | 66.4 | [5] |

| Furan-2-carbaldehyde Thiosemicarbazone Derivatives | ||

| C=S | 176.21 - 178.60 | [6] |

| C=N | 125.29 - 128.35 | [6] |

| Aromatic Carbons | 111.77 - 148.52 | [6] |

Experimental Protocols

Protocol 1: General Synthesis of Thiosemicarbazones

Thiosemicarbazones are typically synthesized through a condensation reaction between a suitable aldehyde or ketone and thiosemicarbazide or its N-substituted derivatives.[1][2]

Materials:

-

Aldehyde or Ketone (e.g., 5-bromovanillin)

-

Thiosemicarbazide or N-substituted thiosemicarbazide (e.g., 4-(4-bromophenyl)thiosemicarbazide)

-

Methanol or Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Sodium bisulphite solution

-

Crushed ice

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of the aldehyde/ketone (e.g., 0.01 M of 5-bromovanillin) and thiosemicarbazide (e.g., 0.01 M of 4-(4-bromophenyl)thiosemicarbazide) in a suitable solvent like methanol (60 mL).[2]

-

Add a catalytic amount of glacial acetic acid to the mixture.[2]

-

Reflux the reaction mixture for a period ranging from 2 to 24 hours, with continuous stirring.[2][4] The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, pour the reaction mixture into crushed ice to precipitate the product.[2]

-

Filter the resulting solid precipitate.

-

Wash the precipitate with a cold sodium bisulphite solution and then with cold solvent (e.g., 1,4-dioxane) to remove unreacted starting materials.[2]

-

Dry the purified product at room temperature.[2]

Protocol 2: ¹H and ¹³C NMR Sample Preparation and Data Acquisition

Accurate NMR data acquisition is crucial for the correct structural assignment.

Materials:

-

Synthesized thiosemicarbazone compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent residual peaks can be used)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified thiosemicarbazone compound.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is commonly used for thiosemicarbazones due to their good solubility).

-

Transfer the solution to a clean, dry NMR tube.

-

-

NMR Spectrometer Setup:

-

Tune and shim the spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H NMR, including spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Adjust parameters such as spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.[7]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like TMS (δ 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) in the ¹H NMR spectrum to deduce proton connectivity.

-

Visualizations

Caption: Experimental Workflow for Thiosemicarbazone Analysis.

Caption: Logical Relationships in NMR Spectral Interpretation.

References

- 1. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 2. jocpr.com [jocpr.com]

- 3. tandfonline.com [tandfonline.com]